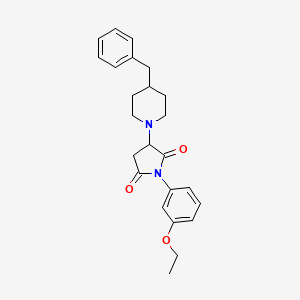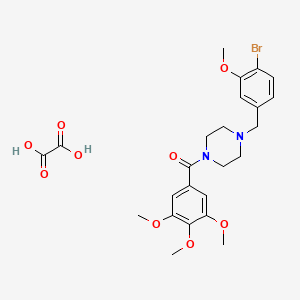![molecular formula C13H21NO B5226512 1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
1-[(5-methyl-2-furyl)methyl]azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-methyl-2-furyl)methyl]azocane, also known as MFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MFA is a heterocyclic compound that contains a furan ring and an azocane ring. It is a yellowish liquid that is soluble in organic solvents and has a boiling point of 162-164°C.
Mecanismo De Acción
1-[(5-methyl-2-furyl)methyl]azocane binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction disrupts the normal structure of the nucleic acid and can affect its function. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-[(5-methyl-2-furyl)methyl]azocane has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[(5-methyl-2-furyl)methyl]azocane has also been shown to inhibit the growth of certain types of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(5-methyl-2-furyl)methyl]azocane in lab experiments is its ability to selectively bind to nucleic acids. This allows researchers to study the interactions between specific proteins and DNA or RNA. However, 1-[(5-methyl-2-furyl)methyl]azocane has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-[(5-methyl-2-furyl)methyl]azocane. One area of interest is the development of 1-[(5-methyl-2-furyl)methyl]azocane-based drugs for the treatment of cancer and bacterial infections. Another area of research is the development of new probes based on 1-[(5-methyl-2-furyl)methyl]azocane for studying the binding interactions of nucleic acids and proteins. Additionally, the synthesis of new derivatives of 1-[(5-methyl-2-furyl)methyl]azocane with improved properties is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is achieved through a multistep process that involves the reaction of 2-methylfuran with formaldehyde and ammonia. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce 1-[(5-methyl-2-furyl)methyl]azocane. The synthesis of 1-[(5-methyl-2-furyl)methyl]azocane is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
1-[(5-methyl-2-furyl)methyl]azocane has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a chemical probe for studying the binding interactions of proteins and nucleic acids. 1-[(5-methyl-2-furyl)methyl]azocane has been used to study the binding of DNA to transcription factors and the binding of proteins to RNA.
Propiedades
IUPAC Name |
1-[(5-methylfuran-2-yl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-12-7-8-13(15-12)11-14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBADXAKKDIFIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)



![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)

![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)